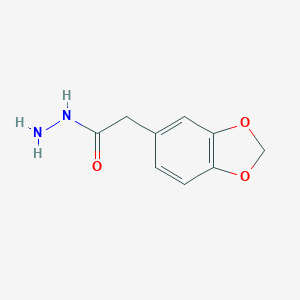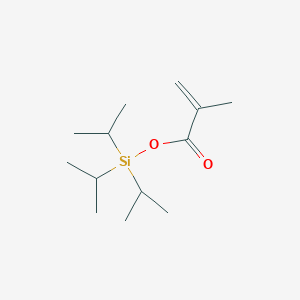
Triisopropylsilyl methacrylate
描述
Triisopropylsilyl methacrylate is a chemical compound with the molecular formula C13H26O2Si. It is a colorless, clear liquid commonly used as a monomer in various polymerization processes. This compound is known for its applications in creating polymers with unique properties, making it valuable in multiple industrial and scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of triisopropylsilyl methacrylate typically involves the reaction of triisopropyl silanol with methacrylic acid. The process is carried out under nitrogen protection to prevent unwanted side reactions. The reaction mixture is heated to a temperature range of 70-90°C, and a catalyst is added to facilitate the reaction . The resulting product is then purified to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in large reactors with precise control over temperature, pressure, and reaction time. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions
Triisopropylsilyl methacrylate undergoes several types of chemical reactions, including:
Radical Polymerization: This compound is commonly used in radical polymerization processes to create polymers with specific properties.
Common Reagents and Conditions
Radical Polymerization: Common reagents include initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide.
Hydrolysis: This reaction occurs under aqueous conditions, often catalyzed by acids or bases.
Major Products Formed
科学研究应用
Triisopropylsilyl methacrylate has a wide range of applications in scientific research, including:
作用机制
The primary mechanism of action of triisopropylsilyl methacrylate is through its role in polymerization reactions. It reacts with other monomers in a near-linear manner during the early stages of polymerization, forming long polymer chains. The compound’s unique structure allows it to impart specific properties to the resulting polymers, such as increased hydrophobicity and resistance to degradation .
相似化合物的比较
Similar Compounds
Trimethylsilyl methacrylate: Similar in structure but with different steric properties due to the smaller size of the trimethylsilyl group.
Triethylsilyl methacrylate: Another similar compound with slightly different reactivity and properties due to the ethyl groups.
Uniqueness
Triisopropylsilyl methacrylate is unique due to its bulky triisopropylsilyl group, which provides steric hindrance and affects the polymerization process. This steric effect can lead to polymers with distinct properties, such as enhanced stability and resistance to hydrolysis .
属性
IUPAC Name |
tri(propan-2-yl)silyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2Si/c1-9(2)13(14)15-16(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNOZYMZRGTZQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620558 | |
| Record name | Tri(propan-2-yl)silyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134652-60-1 | |
| Record name | Tris(1-methylethyl)silyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134652-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, tris(1-methylethyl)silyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134652601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri(propan-2-yl)silyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripropan-2-ylsilyl 2-methylprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Triisopropylsilyl methacrylate contribute to antifouling properties in marine coatings?
A1: this compound plays a crucial role in creating self-polishing coatings (SPCs). These coatings incorporate TIPSM into their structure. [, , ] When exposed to seawater, the silyl ester side groups of TIPSM undergo hydrolysis. [, ] This hydrolysis renders the surface layer of the coating hydrophilic. [] The hydrolyzed surface layer becomes susceptible to removal by the natural shear forces present in the marine environment, such as waves and currents. [] This continuous removal of the surface layer exposes a fresh, underlying antifouling coating, preventing the accumulation of marine organisms. []
Q2: Does the hydrolysis rate of this compound impact the performance of these coatings?
A2: Yes, the hydrolysis rate of this compound is a key factor in controlling the self-polishing behavior. [] Studies have shown that varying the silyl ester group, such as using bis(trimethylsiloxy)methylsilyl methacrylate (MATM2) or tributylsilyl methacrylate (TBSiMA), can significantly impact the hydrolysis rate of the copolymer. [] Faster hydrolysis leads to quicker degradation of the coating and a faster self-polishing rate. [] Researchers are exploring the optimal hydrolysis rate to balance antifouling effectiveness with coating longevity. []
Q3: Are there any specific ion effects that influence the degradation of this compound-containing coatings?
A3: Yes, research suggests that the degradation of polymeric marine antibiofouling materials, including those containing this compound, is significantly affected by specific ions present in seawater. [] For instance, the presence of certain cations can influence the activity of enzymes responsible for the degradation of ester bonds within the coating. [] This effect is primarily attributed to the interaction between cations and negatively charged enzyme molecules. [] Similarly, the presence of different anions can either enhance or inhibit enzymatic degradation through "salting-out" or "salting-in" effects, respectively. [] Understanding these ion-specific effects is crucial for predicting the long-term performance and degradation behavior of these coatings in various marine environments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


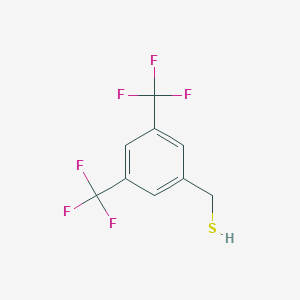
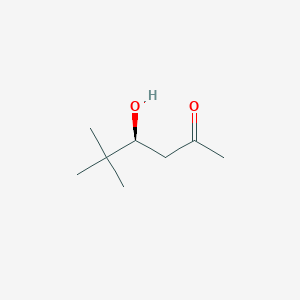
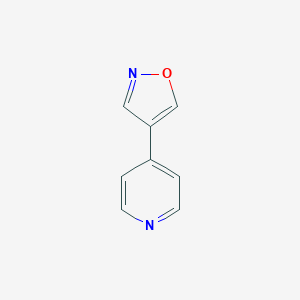
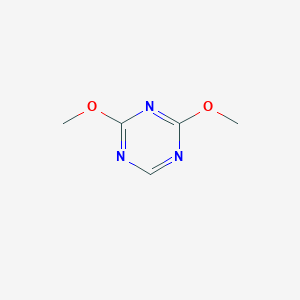
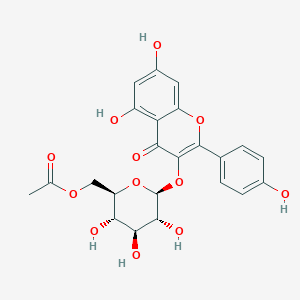
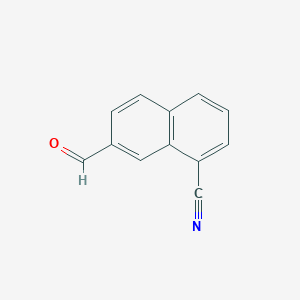
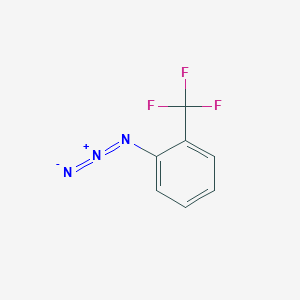
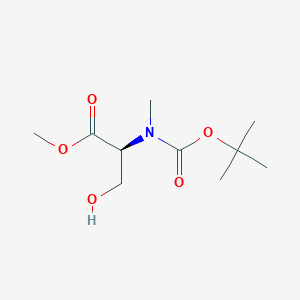
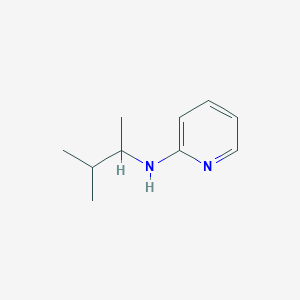
![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)
![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)
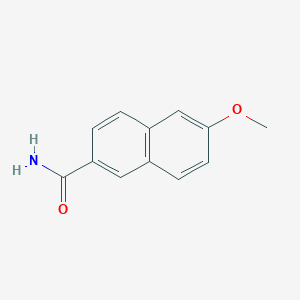
![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)
